3,6-Dichloro-2-hydroxybenzoic acid

Description

The exact mass of the compound 3,6-Dichloro-2-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 3,6-Dichloro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dichloro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

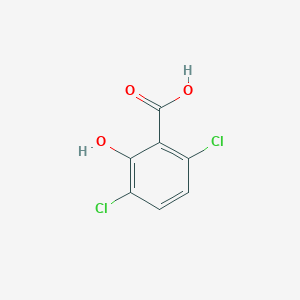

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIKPQHMWFZFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68938-79-4 (potassium.hydrochloride salt), 68938-80-7 (di-potassium salt) | |

| Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9041657 | |

| Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-80-7 | |

| Record name | 3,6-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3,6-dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,6-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Dichloro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YBF44H2O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,6-Dichloro-2-hydroxybenzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-2-hydroxybenzoic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and reactivity of 3,6-Dichloro-2-hydroxybenzoic acid (CAS 3401-80-7), also known as 3,6-Dichlorosalicylic acid (3,6-DCSA). As the penultimate intermediate in the industrial synthesis of the widely used herbicide dicamba, 3,6-DCSA is a molecule of significant academic and commercial interest.[1][2] This document consolidates technical data and field-proven insights for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices and process parameters. It includes detailed synthesis protocols, predicted and observed analytical data, and key reaction pathways, grounded in authoritative references.

3,6-Dichloro-2-hydroxybenzoic acid is a derivative of salicylic acid, characterized by a benzoic acid core with two chlorine atoms at the 3 and 6 positions and a hydroxyl group at the 2-position.[1] This specific arrangement of functional groups is critical to its chemical reactivity and physical properties. The presence of electron-withdrawing chlorine atoms, an acidic carboxylic acid group, and a phenolic hydroxyl group makes it a versatile chemical building block.[1]

Its key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 3401-80-7 | [3] |

| Molecular Formula | C₇H₄Cl₂O₃ | [3] |

| Molecular Weight | 207.01 g/mol | [3] |

| IUPAC Name | 3,6-dichloro-2-hydroxybenzoic acid | [3] |

| Synonyms | 3,6-Dichlorosalicylic acid, 3,6-DCSA, Dicamba-desmethyl | [3][4] |

| Appearance | White to light creamy solid/powder | [1][4] |

| Melting Point | Approx. 195 °C (decomposes) | [5] |

| Boiling Point | 297.29 °C (rough estimate) | [6] |

| Solubility | Insoluble in water; Soluble in DMSO; Slightly soluble in Methanol; Soluble in alkali. | [1][7] |

| pKa | 1.99 ± 0.25 (Predicted) | [6] |

Synthesis and Manufacturing Insights

The industrial production of 3,6-DCSA is dominated by the Kolbe-Schmitt reaction, a high-temperature, high-pressure carboxylation of a phenoxide.[2] While effective, research continues into alternative pathways to improve yield and reduce the environmental impact.[2][8]

The Kolbe-Schmitt Reaction Pathway

The standard industrial route involves the carboxylation of 2,5-dichlorophenol.[9] The mechanism, supported by Density Functional Theory (DFT) modeling, proceeds via the nucleophilic addition of the potassium 2,5-dichlorophenoxide to carbon dioxide, followed by a proton transfer.[6][10][11] The electron-withdrawing nature of the chlorine atoms presents a higher activation energy barrier for this electrophilic attack compared to unsubstituted phenol.[6]

Experimental Protocol: Methylation to Dicamba

This protocol is a generalized representation based on patent literature and should be performed in a controlled laboratory or industrial setting. [12][13]

-

Prepare the dipotassium salt of 3,6-dichlorosalicylic acid.

-

Suspend the salt in a suitable fluid medium, such as methanol or ethanol.

-

Transfer the suspension to a pressure reactor.

-

Introduce the methylating agent, such as methyl chloride (CH₃Cl) or dimethyl sulfate ((CH₃)₂)SO₄.

-

If using methyl chloride, pressurize the reactor (e.g., 6-12 kg/cm ²).

-

Heat the reaction to 60-160 °C and maintain for several hours (e.g., 8 hours).

-

After the reaction is complete, cool the vessel and filter the mixture to remove the potassium chloride (KCl) byproduct.

-

The filtrate contains the product, which can be isolated and purified through distillation and/or crystallization.

Other Applications and Biological Relevance

Beyond its role in herbicide synthesis, 3,6-DCSA has been noted for potential antimicrobial and anti-inflammatory properties, though this is less explored. [6]It is also a building block for some pigments and dyes. [6]In biological systems, its formation from dicamba is a key detoxification step, as 3,6-DCSA is herbicidally inactive. [1]Anaerobic microbes can further degrade 3,6-DCSA via decarboxylation and dechlorination pathways. [5]

Safety and Handling

3,6-Dichloro-2-hydroxybenzoic acid requires careful handling. It is classified as harmful to aquatic life with long-lasting effects. [3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles). [7]* Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place (recommended 2-8°C). [6][7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention. In case of skin contact, wash with soap and water. [7] Always consult the material safety data sheet (MSDS) before handling this chemical.

Conclusion

3,6-Dichloro-2-hydroxybenzoic acid is a pivotal chemical intermediate whose properties are dictated by the interplay of its chloro, hydroxyl, and carboxylic acid functional groups. Its synthesis via the Kolbe-Schmitt reaction is a well-established industrial process, and its primary utility lies in its efficient conversion to the herbicide dicamba. A thorough understanding of its synthesis, reactivity, and analytical profile—as outlined in this guide—is essential for professionals in the agrochemical, fine chemical, and related research fields.

References

-

Zhang, L., et al. (2015). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA).

- Google Patents. (n.d.). US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA).

-

Zhang, L., et al. (2015). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction. ResearchGate. Available at: [Link]

-

LookChem. (n.d.). 3,6-DICHLORO-2-HYDROXY BENZOIC ACID | 3401-80-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Pure Chemistry. (2023). Kolbe synthesis reaction, mechanism and limitations. Retrieved from [Link]

-

BYJU'S. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Retrieved from [Link]

-

PubChem. (n.d.). Dicamba. Retrieved from [Link]

-

PubMed. (2022). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0002466). Retrieved from [Link]

-

PubChem. (n.d.). 3,6-Dichlorosalicylic acid. Retrieved from [Link]

-

PubChem. (n.d.). CID 162211371. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the fragmentation of deprotonated dicamba (m/z 219). Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,6-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

FAO AGRIS. (n.d.). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 3. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,6-Dichloro-2-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]

- 5. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,6-DICHLORO-2-HYDROXY BENZOIC ACID CAS#: 3401-80-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 11. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 12. US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA) - Google Patents [patents.google.com]

- 13. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,6-Dichloro-2-hydroxybenzoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,6-Dichloro-2-hydroxybenzoic acid. This document moves beyond a simple recitation of facts, aiming instead to provide a deep, mechanistic understanding of this important chemical intermediate. The structure of this guide has been intentionally designed to mirror the process of scientific inquiry—from fundamental properties and synthesis to its primary applications and potential future uses. Every protocol and piece of data is presented with the underlying scientific reasoning, ensuring that this guide is not just a source of information, but a tool for innovation. Our commitment to scientific integrity is paramount, and as such, all critical claims are substantiated with citations to authoritative sources.

Molecular Structure and Physicochemical Properties

3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid, is a halogenated derivative of salicylic acid.[1] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 6, a hydroxyl group at position 2, and a carboxylic acid group at position 1.[2][3] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.[2]

The IUPAC name for this compound is 3,6-dichloro-2-hydroxybenzoic acid.[3] It is a white crystalline solid with a molecular formula of C₇H₄Cl₂O₃ and a molecular weight of approximately 207.01 g/mol .[1][3][4]

Table 1: Physicochemical Properties of 3,6-Dichloro-2-hydroxybenzoic Acid

| Property | Value | Source(s) |

| CAS Number | 3401-80-7 | [3][4] |

| Molecular Formula | C₇H₄Cl₂O₃ | [3][4] |

| Molecular Weight | 207.01 g/mol | [3][4] |

| Melting Point | ~193-195 °C (decomposes) | [1][4] |

| Boiling Point | ~297.29 °C (estimated) | [4] |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol. | [1] |

| pKa | ~1.99 (predicted) | [5] |

Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

The industrial synthesis of 3,6-Dichloro-2-hydroxybenzoic acid has traditionally been dominated by the Kolbe-Schmitt reaction. However, alternative routes are also being explored to improve yield and reduce the harsh conditions required.

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenoxide.[6] In the case of 3,6-Dichloro-2-hydroxybenzoic acid, the starting material is 2,5-dichlorophenol.[7]

Workflow Diagram: Kolbe-Schmitt Synthesis

Caption: Kolbe-Schmitt synthesis of 3,6-Dichloro-2-hydroxybenzoic acid.

Detailed Protocol: Kolbe-Schmitt Synthesis

-

Salt Formation: 2,5-Dichlorophenol is treated with a strong base, typically potassium hydroxide (KOH), to form potassium 2,5-dichlorophenoxide. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding phenol, which is necessary for the subsequent carboxylation.

-

Carboxylation: The potassium 2,5-dichlorophenoxide is then subjected to high-pressure carbon dioxide (CO₂) at an elevated temperature. This electrophilic substitution reaction results in the formation of potassium 3,6-dichloro-2-hydroxybenzoate.

-

Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This protonates the carboxylate and phenoxide groups, yielding the final product, 3,6-Dichloro-2-hydroxybenzoic acid, which can then be isolated by filtration.[7]

Alternative Synthetic Route from Salicylic Acid

A newer, non-Kolbe-Schmitt process has been developed that starts from the more readily available salicylic acid.[6][8] This multi-step synthesis avoids the high-pressure and high-temperature conditions of the Kolbe-Schmitt reaction.

Workflow Diagram: Synthesis from Salicylic Acid

Caption: Synthesis of Dicamba from 3,6-Dichloro-2-hydroxybenzoic acid.

Detailed Protocol: Synthesis of Dicamba

-

Salt Formation: 3,6-Dichloro-2-hydroxybenzoic acid is first converted to its alkali metal salt, typically the dipotassium salt, by reacting it with a base like potassium hydroxide.

-

Methylation: The dipotassium salt is then methylated using a methylating agent such as dimethyl sulfate ((CH₃)₂SO₄) or methyl chloride (CH₃Cl) in a suitable solvent. [2]This reaction specifically targets the more nucleophilic phenoxide, converting the hydroxyl group to a methoxy group. The reaction is typically carried out at elevated temperatures (60-160 °C). [2]3. Workup and Isolation: The reaction mixture is then worked up to isolate dicamba. This may involve hydrolysis of any ester byproducts followed by acidification to precipitate the final product.

Potential Biological Activities

While its role as a synthetic intermediate is well-established, research also suggests that 3,6-Dichloro-2-hydroxybenzoic acid may possess intrinsic biological activities, likely owing to its structural similarity to salicylic acid.

Antimicrobial Properties

Some sources suggest that chlorinated salicylic acid derivatives may exhibit antimicrobial properties. [2][5]However, specific studies detailing the minimum inhibitory concentrations (MIC) of 3,6-Dichloro-2-hydroxybenzoic acid against common bacterial or fungal strains are not widely available in the public domain. Further research is warranted to quantify its antimicrobial efficacy and spectrum of activity.

Anti-inflammatory Properties

Given that salicylic acid is a well-known anti-inflammatory agent, it is hypothesized that 3,6-Dichloro-2-hydroxybenzoic acid may also possess anti-inflammatory activity. [1][5]The mechanism of action could potentially involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). However, detailed in vitro or in vivo studies to confirm and characterize this activity are needed.

Conclusion

3,6-Dichloro-2-hydroxybenzoic acid is a molecule of significant industrial importance, primarily serving as a key building block in the synthesis of the herbicide dicamba. Its structure, characterized by a chlorinated salicylic acid backbone, dictates its reactivity and potential for further chemical modification. While the Kolbe-Schmitt reaction remains a cornerstone of its production, newer synthetic routes offer promising alternatives. The spectroscopic profile of this compound is consistent with its structure, though more high-resolution data would be a valuable addition to the scientific literature. The exploration of its potential antimicrobial and anti-inflammatory properties presents an exciting avenue for future research, potentially expanding the utility of this versatile molecule beyond the agrochemical industry.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 1). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. [Link]

- Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

- Google Patents. CN102838483A - Synthesis method of dicamba.

-

FAO AGRIS. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). [Link]

-

PubChem. 3,5-Dichlorosalicylic acid. [Link]

-

PubChemLite. 3,6-dichloro-2-hydroxybenzoic acid (C7H4Cl2O3). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). [Link]

-

LookChem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. [Link]

-

MySkinRecipes. 3,6-Dichloro-2-Hydroxy Benzoic Acid. [Link]

-

PubChem. 3,6-Dichlorosalicylic acid. [Link]

-

Wikipedia. Dichlorosalicylic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

-

AERU, University of Hertfordshire. 3,6-dichlorosalicylic acid (Ref: NOA 414746). [Link]

-

SpectraBase. 3,5-Dichlorosalicylic acid - Optional[ATR-IR] - Spectrum. [Link]

-

MDPI. Antioxidant Activity and Anti-Inflammatory Effect of Blood Orange By-Products in Treated HT-29 and Caco-2 Colorectal Cancer Cell Lines. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 7. WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

3,6-Dichlorosalicylic acid synthesis pathway.

An In-depth Technical Guide to the Synthesis of 3,6-Dichlorosalicylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 3,6-Dichlorosalicylic Acid

3,6-Dichlorosalicylic acid (3,6-DCSA) is a chlorinated derivative of salicylic acid, identified by its CAS number 3401-80-7 and molecular formula C₇H₄Cl₂O₃.[1][2] While possessing inherent chemical interest, its primary significance in modern industry is its role as the pivotal precursor in the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective systemic herbicide crucial for controlling broadleaf weeds in agriculture.[1][3][4][5] The precise placement of the two chlorine atoms at the 3- and 6-positions is fundamental to the herbicidal activity of the final product, making the regioselective synthesis of 3,6-DCSA a subject of considerable industrial and academic focus.

This guide provides a detailed exploration of the core synthetic pathways to 3,6-Dichlorosalicylic acid, delving into the mechanistic underpinnings, process optimizations, and detailed experimental protocols. We will examine the classic industrial Kolbe-Schmitt reaction and a strategic multi-step halogenation route, providing the technical insights necessary for researchers and professionals in drug development and agrochemical synthesis.

Physicochemical Properties

A foundational understanding of 3,6-DCSA's properties is essential before delving into its synthesis.

| Property | Value | Source |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approx. 195°C (decomposes) | [1][6] |

| Solubility | Slightly soluble in water; Soluble in DMSO, methanol, and alkali | [1][5] |

| pKa | 1.99 ± 0.25 (Predicted) | [6] |

Part 1: Core Synthesis Pathways & Mechanistic Insights

The synthesis of 3,6-DCSA is not a trivial chlorination of salicylic acid. Direct chlorination tends to yield a mixture of 5-chloro- and 3,5-dichlorosalicylic acids due to the directing effects of the hydroxyl and carboxyl groups.[7] Therefore, more sophisticated and regioselective strategies are required.

Pathway A: The Kolbe-Schmitt Carboxylation of 2,5-Dichlorophenol

This route represents the most established industrial method for producing 3,6-DCSA. It leverages the Kolbe-Schmitt reaction, a carboxylation method that introduces a carboxylic acid group onto a phenol ring.[8][9]

Causality Behind the Method: The process begins with 2,5-dichlorophenol, which already has the correct chlorine substitution pattern relative to the hydroxyl group. The core challenge is to introduce the carboxyl group at the C6 position (ortho to the hydroxyl group).

-

Phenolate Formation: The reaction is initiated by deprotonating 2,5-dichlorophenol with a strong base, typically a potassium salt, to form the potassium 2,5-dichlorophenolate. The phenolate is a much more powerful nucleophile than the neutral phenol, which is critical for the subsequent step.

-

Electrophilic Attack: The highly reactive phenolate then undergoes electrophilic aromatic substitution with carbon dioxide, typically under elevated temperature and pressure.[8] The ortho-position (C6) is sterically and electronically favored for the attack.

-

Acidification: The resulting potassium salt of 3,6-DCSA is then acidified to yield the final product.

Key Challenge & Process Optimization: A significant drawback of this method is its historically low yield. A critical side reaction involves a proton transfer mechanism where the intermediate can revert to 2,5-dichlorophenol, severely limiting the forward reaction.[10] A pivotal, patented improvement involves the addition of finely powdered, anhydrous potassium carbonate to the reaction mixture.[8] This addition has been shown to significantly increase the yield, potentially by influencing the reaction equilibrium and mitigating the detrimental proton transfer side reaction.[8][10]

Caption: Kolbe-Schmitt synthesis of 3,6-DCSA from 2,5-Dichlorophenol.

Pathway B: Strategic Halogenation of Salicylic Acid

This pathway demonstrates a more intricate chemical strategy, using a blocking/directing group to achieve the desired 3,6-dichloro substitution pattern starting from salicylic acid itself. A representative patented method proceeds through a 5-bromo intermediate.[11]

Causality Behind the Method: The logic here is to manipulate the electronic and steric environment of the salicylic acid ring to force chlorination at the desired positions.

-

Bromination (Position 5): Salicylic acid is first brominated. The hydroxyl group is a strong ortho-, para-director, and the most accessible and electronically favorable position is C5, leading to 5-bromosalicylic acid. This step effectively "blocks" the most reactive position.

-

First Chlorination (Position 3): The 5-bromosalicylic acid is then chlorinated. With C5 blocked, the next most activated position for electrophilic attack (ortho to the hydroxyl group) is C3. This step selectively installs the first required chlorine atom, yielding 5-bromo-3-chlorosalicylic acid.

-

Second Chlorination (Position 6): Further chlorination under controlled conditions introduces a second chlorine atom at the C6 position, resulting in 5-bromo-3,6-dichlorosalicylic acid.

-

Hydro-debromination (Position 5): In the final, crucial step, the bromo group at C5 is selectively removed via hydro-debromination, leaving the desired 3,6-Dichlorosalicylic acid.[11]

This pathway, while longer, offers a high degree of regiochemical control by sequentially modifying the reactivity of each position on the aromatic ring.

Caption: Multi-step synthesis of 3,6-DCSA via strategic halogenation.

Part 2: Detailed Experimental Protocols

The following protocols are derived from patented literature and represent self-validating systems for the synthesis of 3,6-Dichlorosalicylic acid.

Protocol 1: Improved Kolbe-Schmitt Carboxylation

This protocol is adapted from the process described in U.S. Patent 4,232,172, which highlights the yield-improving effect of potassium carbonate.[8]

Materials & Equipment:

-

2,5-Dichloro-phenol

-

Potassium hydroxide (KOH)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Xylene (solvent)

-

Carbon dioxide (CO₂) gas

-

Hydrochloric acid (HCl) for acidification

-

High-pressure autoclave reactor with stirring mechanism

Step-by-Step Procedure:

-

Reactant Charging: To a suitable high-pressure autoclave, charge 2,5-dichloro-phenol.

-

Solvent and Base Addition: Add xylene as the solvent. Then, add potassium hydroxide to form the phenolate. Crucially, add 1.0 to 2.0 molar equivalents (relative to the phenol) of finely powdered, anhydrous potassium carbonate.[8]

-

Dehydration: Heat the mixture to reflux to azeotropically remove any water present. This step is vital as the reaction is sensitive to moisture.

-

Carboxylation: After cooling, seal the autoclave and pressurize it with carbon dioxide gas to the target pressure (e.g., 5-15 atm). Heat the reaction mixture to 150-200°C with vigorous stirring. Maintain these conditions for several hours until CO₂ uptake ceases.

-

Work-up and Isolation: Cool the reactor and vent the excess CO₂ pressure. Filter the reaction mixture to separate the solid potassium salt product from the xylene solvent.

-

Acidification: Dissolve the collected solid salt in water and acidify the aqueous solution with hydrochloric acid until the pH is strongly acidic (pH < 2).

-

Purification: 3,6-Dichlorosalicylic acid will precipitate out of the acidic solution. Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization.[8]

Caption: Experimental workflow for the improved Kolbe-Schmitt synthesis.

Protocol 2: Synthesis via Strategic Halogenation

This protocol is a conceptual representation based on the chemistry described in U.S. Patent Application US20170190648A1.[11]

Materials & Equipment:

-

Salicylic acid

-

Bromine or other brominating agent

-

Trichloroisocyanuric acid (TCICA) or other chlorinating agent

-

Concentrated sulfuric acid (solvent/catalyst)

-

Reducing agent for hydro-debromination (e.g., H₂ gas with Pd/C catalyst, or a hydride source)

-

Standard laboratory glassware for reactions, work-up, and purification

Step-by-Step Procedure:

-

Bromination: Dissolve salicylic acid in a suitable solvent. Add the brominating agent portion-wise while controlling the temperature. Stir until the reaction is complete (monitored by TLC or LC-MS). Work up the reaction to isolate the 5-bromosalicylic acid.

-

Di-chlorination: Dissolve the 5-bromosalicylic acid in concentrated sulfuric acid. This serves as both the solvent and a catalyst. Cool the mixture in an ice bath. Slowly add the chlorinating agent (e.g., TCICA) in portions, carefully controlling the exotherm. The reaction is allowed to proceed until 5-bromo-3,6-dichlorosalicylic acid is formed as the major product.[11]

-

Work-up: Carefully quench the reaction mixture by pouring it onto ice. This will precipitate the crude chlorinated product. Filter, wash thoroughly with water, and dry.

-

Hydro-debromination: Dissolve the 5-bromo-3,6-dichlorosalicylic acid in a suitable solvent. Subject the solution to hydro-debromination conditions. For example, hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[11]

-

Final Isolation: Once the debromination is complete, filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude 3,6-Dichlorosalicylic acid can be purified by recrystallization or column chromatography to yield the final product.

Part 3: Characterization and Analysis

Confirmation of the final product's identity and purity is paramount. The following analytical data are characteristic of 3,6-Dichlorosalicylic acid.

| Analysis Technique | Expected Result |

| ¹H NMR (DMSO-d₆) | δ ~7.34 (d, 1H), ~6.77 (d, 1H), 13.5-14.5 (br s, 1H, COOH), OH proton may be broad or exchangeable.[11] |

| LC-MS (ESI-) | m/z ~204.7 [M-H]⁻ corresponding to the deprotonated molecule.[11] |

| UV Absorbance Max | ~319 nm.[12] |

In-situ spectroscopic methods, such as FTIR, can be invaluable for real-time monitoring of reaction kinetics, tracking the consumption of reactants and the formation of intermediates and products, thereby providing direct evidence for the proposed mechanistic steps.[5]

Conclusion

The synthesis of 3,6-Dichlorosalicylic acid is a well-defined challenge in regioselective aromatic chemistry, driven by its commercial importance as the Dicamba precursor. While the improved Kolbe-Schmitt carboxylation of 2,5-dichlorophenol remains a dominant industrial strategy, multi-step pathways involving strategic halogenation offer valuable alternatives that showcase a high level of synthetic control. For researchers and process chemists, understanding the causality behind each pathway—whether it is mitigating side reactions in a high-pressure carboxylation or sequentially blocking and activating positions around an aromatic ring—is key to successful and efficient synthesis. The continued exploration of novel catalytic methods, such as the Pd(II)-catalyzed chlorination, promises further advancements in the production of this vital agrochemical intermediate.[3]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications.

- Benchchem. Synthesis routes of 5-Chlorosalicylic Acid.

- Celamerck Gmbh & Co. Kg. (1980). Process for the preparation of 3,6-dichloro-salicyclic. U.S. Patent 4,232,172.

- PrepChem.com. Synthesis of 6-chlorosalicylic acid.

- Monsanto Chemical Company. (1957). Process for preparing s-chlorosalicylic. U.S. Patent 2,811,547.

- Bayer Cropscience AG. (2015). Process for selective chlorination of salicylic acid derivatives. WIPO Patent WO2015075087A1.

- Journal of Chemical Engineering of Chinese Universities. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production.

- Hirwe, N. W., & Rana, K. N. (1938). DERIVATIVES OF SALICYLIC ACID. - Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Journal of the Indian Institute of Science.

- Monsanto Technology LLC. (2017). 3,6-dichlorosalicylic acid compounds and related synthetic processes. U.S. Patent Application 2017/0190648A1.

- PubChem. 3,6-Dichlorosalicylic acid. National Center for Biotechnology Information.

- Applied and Environmental Microbiology. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. ASM Journals.

- Benchchem. 3,6-Dichloro-2-hydroxybenzoic acid.

- Royal Society of Chemistry. (2014). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information.

- Journal of the Indian Chemical Society. DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.

- ResearchGate. (2025). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 2. Proton transfer mechanism for the side reaction.

- Monsanto Technology LLC. (2015). 3,6-dichlorosalicylic acid compounds and related synthetic processes. WIPO Patent WO2015187774A1.

- Chemistry Stack Exchange. (2021). Reaction mechanism of formation of salicylic acid with Phenol and carbon tetrachloride in basic medium?.

- LookChem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID.

- Wikipedia. Salicylic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015075087A1 - Process for selective chlorination of salicylic acid derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. US4232172A - Process for the preparation of 3,6-dichloro-salicyclic - Google Patents [patents.google.com]

- 9. Salicylic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 12. journals.asm.org [journals.asm.org]

physical and chemical properties of 3,6-Dichlorosalicylic acid

An In-Depth Technical Guide to 3,6-Dichlorosalicylic Acid: Properties, Synthesis, and Analysis

Introduction

3,6-Dichlorosalicylic acid (3,6-DCSA) is a chlorinated derivative of salicylic acid, identified by the CAS Number 3401-80-7.[1][2][3] Its molecular structure is characterized by a benzoic acid core with chlorine atoms substituted at the 3 and 6 positions and a hydroxyl group at the 2-position.[4] This specific arrangement of functional groups is pivotal to its chemical reactivity and physical characteristics.[4]

While structurally related to the pharmacologically significant salicylic acid family, the primary importance of 3,6-DCSA lies in the agrochemical sector. It is the critical synthetic precursor to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[4][5][6] Furthermore, it is the principal and herbicidally inactive metabolite of Dicamba, formed through O-demethylation in soil, water, and mammalian systems.[4][7] Consequently, understanding the physicochemical properties, synthesis, and analytical quantification of 3,6-DCSA is essential for researchers in agricultural science, environmental chemistry, and toxicology. This guide provides a comprehensive technical overview for scientists and professionals engaged in these fields.

Physicochemical Properties

The physical and chemical properties of 3,6-DCSA are dictated by its molecular structure: a carboxyl group, a phenolic hydroxyl group, and two electron-withdrawing chlorine atoms on the aromatic ring. These features influence its acidity, solubility, and chromatographic behavior.

| Property | Value | Source(s) |

| IUPAC Name | 3,6-dichloro-2-hydroxybenzoic acid | [1] |

| CAS Number | 3401-80-7 | [1][2][3] |

| Molecular Formula | C₇H₄Cl₂O₃ | [1][2][8] |

| Molecular Weight | 207.01 g/mol | [1][2][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~195 °C (with decomposition) | [2][9] |

| Boiling Point | 297.29 °C (rough estimate) | [9] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as DMSO, methanol, and alkali solutions. | [2][4][9] |

| pKa | 1.99 ± 0.25 (Predicted) | [9] |

| LogP (Octanol-Water Partition Coefficient) | 2.4 - 2.69 | [1][3] |

Synthesis and Reactivity

The synthesis and reactivity of 3,6-DCSA are central to its industrial application and environmental fate. It serves as a key building block for Dicamba and is, in turn, a product of Dicamba's biological degradation.

Synthetic Methodologies

Several routes for the synthesis of 3,6-DCSA have been developed, primarily aimed at optimizing yield and purity for large-scale production.

-

Carboxylation of 2,5-Dichlorophenol: A prevalent industrial method involves the carboxylation of potassium 2,5-dichlorophenolate with carbon dioxide under elevated pressure, often in a xylene solvent—a variation of the Kolbe-Schmitt reaction. Research has shown that the yield of this process can be significantly increased by adding finely powdered, anhydrous potassium carbonate to the reaction mixture.[5]

-

Chlorination of Salicylic Acid: Direct chlorination of salicylic acid is another viable synthetic pathway.[2] This method requires careful control of reaction conditions to achieve the desired 3,6-dichloro isomer.

-

Alternative "Green" Route: A more recent approach involves the hydroxylation of 1,4-dichlorobenzene to 2,5-dichlorophenol using an oxidant like hydrogen peroxide with a V₂O₅ catalyst, followed by carboxylation.[6] This method proceeds under milder conditions and uses readily available starting materials.[6]

Caption: Common synthetic routes to 3,6-Dichlorosalicylic Acid.

Key Chemical Reactions

The reactivity of 3,6-DCSA is dominated by its functional groups. The most commercially significant reaction is the methylation of its hydroxyl group to produce Dicamba.

Caption: The reversible relationship between Dicamba and its metabolite, 3,6-DCSA.

-

Formation from Dicamba (Metabolism): In aerobic environments, the initial step in Dicamba degradation is O-demethylation to form 3,6-DCSA, a reaction catalyzed by enzymes such as dicamba monooxygenase.[7] This transformation renders the compound herbicidally inactive.[4][7]

-

Microbial Degradation: 3,6-DCSA can be further broken down by microorganisms. A key step in this process is decarboxylation, which removes the carboxylic acid group.[7] The enzyme responsible, chlorosalicylic acid decarboxylase (CsaD), has been identified in anaerobic sludge, highlighting a pathway for its complete mineralization in the environment.[7]

Analytical Methodologies

Accurate and sensitive detection of 3,6-DCSA is paramount for monitoring herbicide degradation, conducting environmental risk assessments, and performing toxicological studies. Due to its presence at trace levels in complex matrices like water and soil, highly specific analytical techniques are required.

Core Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for the separation and quantification of 3,6-DCSA. Analysis typically employs a C18 column with a mobile phase consisting of an acidified water-acetonitrile gradient, with detection by UV absorbance.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[11] The method allows for the detection of 3,6-DCSA at concentrations as low as 0.05 µg/L in water.[11]

-

Gas Chromatography (GC): GC analysis is possible but requires a derivatization step, such as methylation, to convert the non-volatile carboxylic acid into a more volatile ester suitable for GC analysis.[4]

Protocol: Quantitative Determination of 3,6-DCSA in Water by LC-MS/MS

This protocol is based on established methods for the analysis of Dicamba degradates.[11] The causality behind this choice is the need for high sensitivity and specificity to overcome matrix interference and achieve low limits of detection.

1. Sample Preparation:

- Collect water sample (e.g., 100 mL).

- Spike with an internal standard, such as 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-¹³C₆), to correct for matrix effects and variations in instrument response.[4] The use of a stable isotope-labeled standard is critical for trustworthy quantification as it behaves identically to the analyte during extraction and ionization but is distinguishable by mass.[4]

- Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

2. LC-MS/MS Conditions:

- LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size).[11]

- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient ensures good separation from other components and sharp peak shapes.[11]

- Flow Rate: Typically 0.3-0.5 mL/min.

- Injection Volume: 30 µL.[11]

- MS Detection: Electrospray ionization (ESI) in negative ion mode. The acidic protons on the carboxyl and hydroxyl groups are readily lost, forming a stable [M-H]⁻ ion.

- Scan Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

- MRM Transitions: Monitor at least two transitions for confident identification and quantification. For 3,6-DCSA, the primary transition is m/z 205 → 161, with a confirmatory transition of m/z 205 → 125.[11] These transitions correspond to the fragmentation of the parent ion into specific, stable daughter ions.

3. Quantification:

- Generate a calibration curve using standards of known concentrations.

- Calculate the concentration of 3,6-DCSA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Research and Drug Development

While 3,6-DCSA's primary role is in the agrochemical industry, its structural features and metabolic relevance give it importance in other scientific domains.

-

Agrochemical Research: It is indispensable as a reference standard for studying the environmental fate and metabolism of Dicamba.[4] Research into its microbial degradation pathways is crucial for developing bioremediation strategies.[7]

-

Environmental Science: Monitoring for 3,6-DCSA in groundwater and surface water is an indicator of Dicamba usage and persistence in the environment.[11]

-

Potential Pharmacological Interest: As a derivative of salicylic acid, 3,6-DCSA has been noted for potential, though largely unexplored, anti-inflammatory and antimicrobial properties.[2][9] Its structure could serve as a scaffold for developing new therapeutic agents, although this is not its current area of application.

-

Toxicology and ADME Studies: The use of its isotopically labeled form as an internal standard provides a methodological blueprint analogous to absorption, distribution, metabolism, and excretion (ADME) studies in drug development, highlighting its utility as a tool in metabolic research.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3,6-Dichlorosalicylic acid is classified as follows:

-

Environmental Hazard: H412 - Harmful to aquatic life with long-lasting effects.[1]

-

Health Hazards: Some safety data sheets indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]

Recommended Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13]

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[13]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[9][13]

Conclusion

3,6-Dichlorosalicylic acid is a compound of significant industrial and environmental relevance. As the direct synthetic precursor and primary metabolite of the herbicide Dicamba, its physicochemical properties, reactivity, and analytical detection are of great interest to researchers in agrochemistry, environmental science, and toxicology. A thorough understanding of its behavior, from synthesis in the lab to its fate in the environment, is critical for both the effective use of modern agricultural tools and the protection of ecological systems.

References

-

PubChem. (n.d.). 3,6-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3,6-Dichlorosalicylic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

University of Hertfordshire. (2025). 3,6-dichlorosalicylic acid (Ref: NOA 414746). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water. Retrieved from [Link]

- Google Patents. (n.d.). US4232172A - Process for the preparation of 3,6-dichloro-salicyclic.

-

LookChem. (n.d.). Cas 3401-80-7, 3,6-DICHLORO-2-HYDROXY BENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 3, 6-dichlorosalicylic acid as an intermediate for dicamba production. Retrieved from [Link]

-

Wikipedia. (2024). Dichlorosalicylic acid. Retrieved from [Link]

-

Wikidata. (n.d.). 3,6-dichlorosalicylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.

-

PubChem. (n.d.). CID 162211371 | C14H8Cl4O6. National Center for Biotechnology Information. Retrieved from [Link]

-

Applied and Environmental Microbiology. (2024). Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. American Society for Microbiology. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorosalicylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.

Sources

- 1. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3,6-dichlorosalicylic acid (Ref: NOA 414746) [sitem.herts.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. US4232172A - Process for the preparation of 3,6-dichloro-salicyclic - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. 3,6-dichlorosalicylic acid - Wikidata [wikidata.org]

- 9. lookchem.com [lookchem.com]

- 10. US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 11. epa.gov [epa.gov]

- 12. CAS # 3401-80-7, 3,6-Dichlorosalicylic acid, 3,6-Dichloro-2-hydroxybenzoic acid - chemBlink [chemblink.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

The Dicamba Metabolite 3,6-Dichloro-2-hydroxybenzoic Acid: A Technical Guide for Researchers

Abstract

This in-depth technical guide provides a comprehensive overview of 3,6-dichloro-2-hydroxybenzoic acid (DCSA), the principal metabolite of the widely used herbicide, dicamba. Intended for researchers, scientists, and professionals in drug development and environmental science, this document details the formation, environmental fate, toxicological significance, and advanced analytical methodologies for the detection and quantification of DCSA. The guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

Introduction: The Significance of Dicamba and its Metabolic Transformation

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide utilized for the control of broadleaf weeds in agriculture and non-crop areas.[1][2] Its mode of action mimics natural plant auxins, leading to uncontrolled growth and eventual death of susceptible plants.[1][2][3] With the advent of dicamba-resistant genetically modified crops, its use has seen a substantial increase.[1] However, the environmental and biological transformation of dicamba into its metabolites is a critical area of study, with 3,6-dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid (DCSA), being of primary concern.[4][5][6]

DCSA is a significant intermediate in the synthesis of dicamba and also its primary breakdown product in various environmental and biological systems.[7][8][9][10] The transformation from the active herbicide to this metabolite alters its chemical properties, herbicidal activity, and toxicological profile, making the study of DCSA essential for a complete understanding of dicamba's environmental impact.

The Metabolic Pathway: From Dicamba to DCSA

The primary metabolic pathway for the conversion of dicamba to DCSA is O-demethylation.[5][7] This process involves the removal of the methyl group from the methoxy moiety of the dicamba molecule.

This biotransformation is mediated by various organisms:

-

In Soil and Water: Microbial action is the main driver of dicamba degradation, with both aerobic and anaerobic bacteria capable of O-demethylation.[1][5] The half-life of dicamba in soil can range from 30-60 days, with DCSA being a major and more persistent degradation product.[5][6]

-

In Plants: Both dicamba-resistant and non-resistant plants metabolize dicamba to DCSA.[6] In genetically modified dicamba-resistant crops, this conversion is rapid and extensive, rendering the herbicide inactive within the plant.[1][6]

-

In Animals: While metabolism in animals is limited, O-demethylation to DCSA has been observed.[5] For instance, in a study with a lactating cow, DCSA was identified as a metabolite in the liver and kidneys and was the major metabolite detected in urine and feces.[5]

The enzymatic basis for this transformation has been identified in some bacteria. For example, the soil bacterium Pseudomonas maltophilia (strain DI-6) utilizes a three-component enzyme system called dicamba O-demethylase to convert dicamba to DCSA, which lacks herbicidal activity.[1] More recently, a tetrahydrofolate (THF)-dependent O-demethylase has been identified in Sphingomonas sp. Ndbn-20, highlighting diverse microbial strategies for dicamba degradation.[11]

Caption: Metabolic conversion of Dicamba to DCSA.

Toxicological Profile of DCSA

While dicamba itself has low to moderate toxicity depending on the organism, its primary metabolite, DCSA, presents a different toxicological profile. Notably, DCSA is more toxic than the parent compound to certain species of birds and mammals.[4] This underscores the importance of monitoring for DCSA in environmental risk assessments. While the EPA does not anticipate DCSA reaching groundwater at concerning levels due to its primary formation in plants, its potential adverse effects on wildlife warrant careful consideration.[4]

| Compound | Acute Oral LD50 (Rats) | Notes on Toxicity |

| Dicamba | 757 mg/kg | Low acute toxicity by ingestion, inhalation, and dermal exposure.[1] |

| DCSA | Data not readily available | More toxic than dicamba to certain bird and mammal species.[4] |

Analytical Methodologies for DCSA Detection and Quantification

The accurate detection and quantification of DCSA in various matrices such as soil, water, and biological tissues are crucial for regulatory monitoring and research. Historically, gas chromatography (GC) based methods, such as EPA Method 8151, were common but required a time-consuming and potentially error-prone derivatization step (e.g., methylation or pentafluorobenzylation).[12][13]

Modern analytical chemistry has largely shifted to liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of DCSA and other acidic herbicides.[6][12][13] This approach offers several advantages:

-

Elimination of Derivatization: LC-MS/MS can directly analyze these acidic compounds, simplifying sample preparation.[12][13]

-

Enhanced Sensitivity and Specificity: Tandem mass spectrometry provides high sensitivity and specificity, allowing for low limits of detection (LOD) and quantification (LOQ).[12][13]

-

Improved Ruggedness: LC-MS/MS methods are generally more robust and reproducible for these types of analytes.[12]

Experimental Protocol: LC-MS/MS Analysis of DCSA in Water

This protocol is adapted from established methodologies for the analysis of DCSA in water samples.[14]

4.1.1. Sample Preparation

-

Collect a representative water sample in a clean, appropriate container.

-

For samples with particulate matter, filter through a 0.45 µm filter.

-

Acidify the sample to a pH of 2-3 with a suitable acid (e.g., formic acid) to ensure DCSA is in its protonated form.

-

Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled DCSA) to correct for matrix effects and variations in instrument response.

4.1.2. Liquid Chromatography

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient elution should be optimized to separate DCSA from potential matrix interferences. A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

Injection Volume: 10-30 µL.

4.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds like DCSA.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: At least two ion transitions should be monitored for confident identification and quantification. For DCSA, the primary and confirmatory transitions are typically m/z 205 → 125 and m/z 205 → 161, respectively.[14]

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

4.1.4. Quantification and Validation

-

Calibration Curve: Prepare a multi-point calibration curve using certified reference standards of DCSA in a matrix that closely matches the samples.

-

Quality Control: Include blank samples, spiked samples at various concentrations, and duplicate samples in each analytical batch to ensure accuracy and precision.

-

Limit of Quantification (LOQ): The LOQ should be experimentally determined and validated. For water analysis, LOQs in the range of 0.05 µg/L have been reported.[14]

Caption: Workflow for LC-MS/MS analysis of DCSA.

Synthesis of DCSA for Analytical Standards

The availability of high-purity DCSA is essential for its use as a reference standard in analytical methods. DCSA is a penultimate intermediate in the manufacturing of dicamba.[8][9][10] Traditional synthesis routes often involve a high-temperature, high-pressure Kolbe-Schmitt carboxylation.[8][9][10] Newer, non-Kolbe-Schmitt processes have also been developed, starting from salicylic acid in a multi-step chemical synthesis.[8][9][10] Another described method involves the carboxylation of 2,5-dichlorophenol.[15] For research purposes, DCSA can be procured from various chemical suppliers.

Conclusion

3,6-Dichloro-2-hydroxybenzoic acid is a critical metabolite of the herbicide dicamba, with significant implications for environmental monitoring and toxicological risk assessment. Its formation via O-demethylation is a key detoxification pathway in some organisms but also leads to a more persistent and, in some cases, more toxic compound. The shift to advanced analytical techniques like LC-MS/MS has enabled more accurate and sensitive quantification of DCSA in complex matrices. A thorough understanding of the properties, fate, and analysis of DCSA is indispensable for professionals in the agricultural, environmental, and regulatory sciences.

References

-

Wikipedia. Dicamba. [Link]

-

Minnesota Department of Agriculture. Dicamba - General Information. [Link]

-

National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]

-

National Pesticide Information Center. Dicamba Fact Sheet. [Link]

-

Technology Networks. The Detection and Quantification of Dicamba and Acid Herbicides in Agricultural Samples. [Link]

-

U.S. Environmental Protection Agency. Residue Analysis of Dicamba and its Metabolites in Vegetation and Soil. [Link]

-

ResearchGate. (PDF) Environmental Fate and Toxicology of Dicamba. [Link]

-

PubMed. Environmental fate and effects of dicamba: a Canadian perspective. [Link]

-

National Health and Medical Research Council. Dicamba | Australian Drinking Water Guidelines. [Link]

-

U.S. Environmental Protection Agency. Analytical method for 3,6-dichlorosalicylic acid (DCSA), a degradate of dicamba, in water Reports: ECM 1: EPA MRID No. 51052501. [Link]

-

FAO AGRIS. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

-

Federal Register. Dicamba; Pesticide Tolerance. [Link]

-

PubMed. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge. [Link]

-

FAO AGRIS. Degradation of the herbicide dicamba by two sphingomonads via different O-demethylation mechanisms. [Link]

- Google Patents. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.

-

ResearchGate. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

-

SCIEX. Quantitation of Dicamba and Acid Herbicides in Agricultural Field Samples on SCIEX QTRAP® 6500+ System. [Link]

-

Shimadzu. Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. [Link]

-

MDPI. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS. [Link]

-

FAO AGRIS. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. [Link]

-

Environmental Science: Processes & Impacts. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes. [Link]

-

Canadian Council of Ministers of the Environment. DICAMBA Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses. [Link]

-

LookChem. Cas 3401-80-7,3,6-DICHLORO-2-HYDROXY BENZOIC ACID. [Link]

-

Bayer Crop Science Canada. Dicamba basics. [Link]

-

Regulations.gov. Environmental Fate and Ecological Risk Assessment for the Registration of the Manufacturing-Use Product Dicamba.... [Link]

-

PubMed. Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics. [Link]

-

PubChem. Dicamba. [Link]

-

RSC Publishing. Photolysis of the herbicide dicamba in aqueous solutions and on corn (Zea mays) epicuticular waxes. [Link]

- Google Patents.

-

Patsnap Eureka. A method of catalytic oxidation synthesis of herbicide dicamba 2-methoxy-3,6-dichlorosalicylic acid. [Link]

-

PubChem. CID 162211371 | C14H8Cl4O6. [Link]

-

ResearchGate. Determination of Dicamba by Reverse-Phase HPLC. [Link]

Sources

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. Dicamba Fact Sheet [npic.orst.edu]

- 4. Dicamba - General Information | Minnesota Department of Agriculture [mda.state.mn.us]

- 5. Dicamba Technical Fact Sheet [npic.orst.edu]

- 6. aapco.org [aapco.org]

- 7. benchchem.com [benchchem.com]

- 8. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 9. researchgate.net [researchgate.net]

- 10. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 11. Degradation of the herbicide dicamba by two sphingomonads via different O-demethylation mechanisms [agris.fao.org]

- 12. chromatographytoday.com [chromatographytoday.com]

- 13. sciex.com [sciex.com]

- 14. epa.gov [epa.gov]

- 15. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

Unraveling the Microbial Gauntlet: A Technical Guide to the Degradation of 3,6-Dichloro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Fate of a Key Industrial Intermediate

3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA), a halogenated aromatic compound, is a crucial intermediate in the synthesis of the widely used herbicide Dicamba.[1] Its presence in the environment, arising from manufacturing processes and the microbial demethylation of Dicamba, necessitates a thorough understanding of its biodegradation pathways.[2][3][4][5] This technical guide provides an in-depth exploration of the microbial mechanisms, both aerobic and anaerobic, that dismantle this resilient molecule. We will delve into the key enzymatic players, the intricate metabolic routes, and the robust methodologies required to study these processes, offering a comprehensive resource for researchers in environmental microbiology, bioremediation, and xenobiotic metabolism.

I. The Anaerobic Degradation Trajectory: A Tale of Two Pathways

Under anoxic conditions, such as those found in sediments and groundwater, the microbial degradation of 3,6-DCSA proceeds through distinct enzymatic steps, primarily driven by decarboxylation and dechlorination.[2][3][6] Two principal anaerobic pathways have been proposed based on metabolite identification from anaerobic sludge consortia.[2][3][4][5]

A pivotal enzyme in this process is the chlorosalicylic acid decarboxylase (CsaD) , a non-oxidative decarboxylase that has been identified and characterized from an anaerobic sludge enriched for its ability to degrade Dicamba.[2][3][6] CsaD exhibits catalytic activity towards both 3,6-DCSA and 6-chlorosalicylic acid (6-CSA), providing enzymatic evidence for the two proposed degradation routes.[2][3]

Pathway 1: Decarboxylation First

-

Decarboxylation: The initial step involves the CsaD-catalyzed removal of the carboxyl group from 3,6-DCSA to yield 2,5-dichlorophenol .[2][3]

-

Dechlorination: Subsequent reductive dechlorination of 2,5-dichlorophenol leads to the formation of 3-chlorophenol .[2][3]

Pathway 2: Dechlorination First

-

Dechlorination: 3,6-DCSA is first dechlorinated at the 6-position to form 6-chlorosalicylic acid (6-CSA) .[2][3]

-

Decarboxylation: The intermediate 6-CSA is then decarboxylated by CsaD to produce 3-chlorophenol .[2][3]

The following diagram illustrates the convergence of these two anaerobic pathways.

Caption: Anaerobic degradation pathways of 3,6-DCSA.

II. Aerobic Degradation: An Oxidative Approach

In the presence of oxygen, microorganisms employ a different strategy to break down 3,6-DCSA, typically involving oxidative attacks on the aromatic ring. The central theme of this pathway is the hydroxylation of the benzene ring, which is a prerequisite for subsequent ring cleavage.[7]

The proposed aerobic degradation pathway for 3,6-DCSA, primarily elucidated from studies on Dicamba-degrading bacteria such as Rhizorhabdus dicambivorans, involves the following key steps:

-

Hydroxylation: The degradation is initiated by the hydroxylation of 3,6-DCSA to form 3,6-dichlorogentisate (3,6-DCGA) .

-

Dehalogenation: Subsequently, a dehalogenase removes a chlorine atom from 3,6-DCGA.

-

Ring Cleavage: The resulting dihydroxybenzoic acid intermediate undergoes ring cleavage, a common strategy in the microbial degradation of aromatic compounds, leading to intermediates that can enter central metabolic pathways.[8]

The following diagram outlines the initial steps of the aerobic degradation pathway.

Caption: Aerobic degradation pathway of 3,6-DCSA.

III. Methodologies for Studying Microbial Degradation

A robust understanding of 3,6-DCSA degradation relies on a combination of microbiological, analytical, and enzymatic techniques.

A. Isolation and Enrichment of Degrading Microorganisms

The primary step in studying the biodegradation of a specific compound is the isolation of microorganisms with the desired catabolic capabilities.

Protocol for Enrichment and Isolation of 3,6-DCSA Degrading Bacteria:

-

Sample Collection: Collect soil or water samples from sites with a history of herbicide application or industrial contamination.[9]

-

Enrichment Culture:

-

Prepare a minimal salts medium (MSM) with 3,6-DCSA as the sole source of carbon and energy. The concentration of 3,6-DCSA should be gradually increased in subsequent transfers to select for highly efficient degraders.

-

Inoculate the MSM with the collected environmental sample.

-

Incubate under appropriate conditions (aerobic or anaerobic) at a suitable temperature (e.g., 25-30°C).

-

-

Isolation:

-

After significant growth is observed in the enrichment culture, serially dilute and plate onto MSM agar plates containing 3,6-DCSA.

-

Isolate distinct colonies and purify them by repeated streaking.

-

-

Confirmation of Degradation:

-

Grow the pure isolates in liquid MSM with 3,6-DCSA and monitor the disappearance of the parent compound using analytical techniques like HPLC.

-

B. Analytical Techniques for Monitoring Degradation

Accurate quantification of 3,6-DCSA and its metabolites is crucial for determining degradation rates and elucidating pathways.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for monitoring the degradation of 3,6-DCSA.

Protocol for HPLC Analysis:

-

Sample Preparation: Centrifuge the culture sample to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: Monitor the absorbance at a wavelength where 3,6-DCSA and its metabolites have maximum absorbance (e.g., around 220 nm).

-

Quantification: Use a standard curve of known concentrations of 3,6-DCSA to quantify its concentration in the samples.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of 3,6-DCSA and its metabolites, especially at low concentrations.

LC-MS/MS Parameters for 3,6-DCSA Analysis: [10]

| Parameter | Value |

| Column | Ace Ultracore Super C18 (50 m x 2.1 mm, 2.5 µm) |

| Mobile Phase A | 0.1% (v/v) formic acid in ultra-pure water |

| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile |

| Gradient | 0 min: 95:5 (A:B), 4.0 min: 30:70, 4.1-6.0 min: 95:5 |

| MS Temperature | 400°C |

| Ion Transitions | m/z 205→125 (primary), m/z 205→161 (confirmatory) |

3. Gas Chromatography (GC)

For certain metabolites, particularly the more volatile ones, GC coupled with a suitable detector (e.g., Electron Capture Detector - ECD or Mass Spectrometry - MS) can be employed, often after a derivatization step to increase volatility.[11][12]

C. Enzyme Assays

Characterizing the enzymes involved in the degradation pathway provides mechanistic insights.

1. Chlorosalicylic Acid Decarboxylase (CsaD) Assay

Protocol for CsaD Activity Assay: [2]

-

Enzyme Preparation: Prepare a crude cell extract from the cultured microorganisms by methods such as sonication or French press. The enzyme can be further purified using chromatography techniques.

-

Reaction Mixture:

-

Buffer (e.g., 20 mM Tris-HCl, pH 7.6)

-

Substrate (3,6-DCSA or 6-CSA) at a known concentration.

-

Enzyme preparation.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for CsaD).

-

Reaction Termination and Analysis: Stop the reaction at different time points by adding a quenching agent (e.g., acid or organic solvent). Analyze the consumption of the substrate and the formation of the product (e.g., 2,5-dichlorophenol or 3-chlorophenol) by HPLC.

-

Activity Calculation: One unit of enzyme activity is typically defined as the amount of enzyme required to catalyze the conversion of 1 µmol of substrate per minute under the specified conditions.

Kinetic Parameters for CsaD: [2]

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 3,6-DCSA | 270 | 41.6 | 1.54 x 105 |

| 6-CSA | 490 | 19.3 | 3.94 x 104 |

2. Dehalogenase Assay

Dehalogenase activity can be measured by monitoring the release of halide ions or the formation of the dehalogenated product.

Protocol for a General Dehalogenase Assay: [7][13]

-